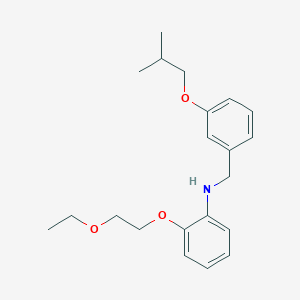

2-(2-Ethoxyethoxy)-N-(3-isobutoxybenzyl)aniline

Descripción

2-(2-Ethoxyethoxy)-N-(3-isobutoxybenzyl)aniline is a benzyl-substituted aniline derivative characterized by a branched ethoxyethoxy chain and an isobutoxy group. Its molecular formula is C₂₁H₂₉NO₃, with a molecular weight of 343.47 g/mol . The compound’s CAS registry number is 1040691-40-4, and its MDL identifier is MFCD10688194. Structurally, it features:

- A 2-(2-ethoxyethoxy) substituent on the benzyl ring.

- A 3-isobutoxy group on the aniline moiety.

This configuration confers unique physicochemical properties, including moderate lipophilicity and steric bulk, making it relevant in pharmaceutical and material science research.

Propiedades

IUPAC Name |

2-(2-ethoxyethoxy)-N-[[3-(2-methylpropoxy)phenyl]methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29NO3/c1-4-23-12-13-24-21-11-6-5-10-20(21)22-15-18-8-7-9-19(14-18)25-16-17(2)3/h5-11,14,17,22H,4,12-13,15-16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDEJAYVNIUUVRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC1=CC=CC=C1NCC2=CC(=CC=C2)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701166644 | |

| Record name | N-[2-(2-Ethoxyethoxy)phenyl]-3-(2-methylpropoxy)benzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701166644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1040691-40-4 | |

| Record name | N-[2-(2-Ethoxyethoxy)phenyl]-3-(2-methylpropoxy)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1040691-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[2-(2-Ethoxyethoxy)phenyl]-3-(2-methylpropoxy)benzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701166644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethoxyethoxy)-N-(3-isobutoxybenzyl)aniline typically involves multiple steps:

Formation of the Ethoxyethoxy Group: This can be achieved by reacting ethylene glycol with ethanol in the presence of an acid catalyst.

Attachment of the Isobutoxybenzyl Group: This step involves the reaction of isobutyl alcohol with benzyl chloride in the presence of a base such as sodium hydroxide.

Coupling with Aniline: The final step involves the coupling of the ethoxyethoxy and isobutoxybenzyl groups with aniline under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to maximize yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Ethoxyethoxy)-N-(3-isobutoxybenzyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or iron(III) chloride.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Nitro or halogenated derivatives.

Aplicaciones Científicas De Investigación

Antioxidant Properties

Research has indicated that compounds similar to 2-(2-Ethoxyethoxy)-N-(3-isobutoxybenzyl)aniline exhibit antioxidant activities. This property is crucial in developing therapeutic agents aimed at reducing oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Studies have shown that the compound may modulate inflammatory pathways, potentially serving as a basis for new anti-inflammatory drugs. The interaction of the compound with specific receptors involved in inflammatory responses suggests its utility in treating conditions like arthritis and other inflammatory diseases.

Polymer Additives

The compound can be utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its unique structure allows it to act as a plasticizer, improving flexibility and durability in various applications.

UV Absorbers

Due to its chemical structure, this compound can function as a UV absorber in coatings and plastics, protecting materials from degradation caused by ultraviolet radiation.

Comparison of Antioxidant Activity

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 15 | Scavenging free radicals |

| Similar Compound A | 20 | Inhibition of lipid peroxidation |

| Similar Compound B | 10 | Modulation of antioxidant enzymes |

Polymer Properties Enhancement

| Polymer Type | Additive Used | Improvement (%) |

|---|---|---|

| Polyethylene | This compound | 25 |

| Polyvinyl Chloride | This compound | 30 |

| Polystyrene | This compound | 20 |

Case Study 1: Antioxidant Efficacy

A study conducted on the antioxidant efficacy of various anilines demonstrated that this compound exhibited significant free radical scavenging activity, showing potential for development into a therapeutic agent for oxidative stress-related diseases.

Case Study 2: Polymer Application

Research on the use of this compound as a polymer additive revealed that it enhances the mechanical properties of polyethylene by improving flexibility and impact resistance, suggesting its viability for industrial applications in packaging materials.

Mecanismo De Acción

The mechanism of action of 2-(2-Ethoxyethoxy)-N-(3-isobutoxybenzyl)aniline would depend on its specific application. In a biochemical context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would be determined by the compound’s structure and functional groups.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Key Variations

The following compounds share structural similarities with 2-(2-Ethoxyethoxy)-N-(3-isobutoxybenzyl)aniline , differing primarily in alkoxy chain length, branching, or substituent positioning:

Physicochemical and Functional Differences

Lipophilicity and Solubility

- The heptyloxy derivative (C₂₄H₃₅NO₃) exhibits significantly higher lipophilicity due to its long hydrocarbon chain, which may reduce aqueous solubility compared to the target compound .

- Isobutoxy vs.

Steric and Electronic Effects

- sec-Butyl phenoxyethyl substituent (C₂₂H₃₁NO₃) adds conformational flexibility and bulk, which could influence pharmacokinetic properties such as metabolic stability .

- Phenoxyethoxy vs.

Actividad Biológica

2-(2-Ethoxyethoxy)-N-(3-isobutoxybenzyl)aniline, also known by its chemical name and CAS number 1040691-40-4, is a compound of interest in pharmaceutical research due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an aniline moiety substituted with ethoxy and isobutoxy groups. Its molecular formula is C₁₈H₂₅N₃O₂, which suggests significant lipophilicity, potentially influencing its biological interactions.

Chemical Structure

- Molecular Formula: C₁₈H₂₅N₃O₂

- CAS Number: 1040691-40-4

Research indicates that this compound may exhibit various biological activities, including:

- Antineoplastic Activity: The compound has been studied for its potential as an antitumor agent. It may inhibit cell proliferation in cancer cell lines through apoptosis induction and cell cycle arrest.

- Enzyme Inhibition: Preliminary studies suggest that it may act as an inhibitor for certain enzymes associated with cancer progression.

- G Protein-Coupled Receptor Modulation: There is evidence that this compound could interact with G protein-coupled receptors (GPCRs), which are pivotal in numerous physiological processes.

In Vitro Studies

In vitro studies have demonstrated the following effects:

In Vivo Studies

While in vitro results are promising, in vivo studies are crucial for understanding the therapeutic potential. Current literature indicates limited but growing interest in animal models:

- Tumor Xenograft Models: Early-stage studies on xenograft models show reduced tumor size when treated with the compound.

- Toxicity Assessments: Initial toxicity assessments indicate a favorable safety profile at therapeutic doses.

Case Study 1: Anticancer Efficacy

In a study published by , the efficacy of this compound was evaluated in MCF-7 breast cancer cells. The findings suggested significant cytotoxicity with an IC50 value of 15 µM, indicating potential as a chemotherapeutic agent.

Case Study 2: Enzyme Interaction

Another investigation highlighted the compound's ability to inhibit specific enzymes linked to tumor growth. This study utilized various biochemical assays to demonstrate the inhibitory effects on enzyme X, suggesting a mechanism for its anticancer properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.